molecular formula C14H15NO4 B5813677 N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide

Cat. No.: B5813677
M. Wt: 261.27 g/mol
InChI Key: AJCXBQJJZDFMQY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-12-8-10(17-2)4-5-13(12)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCXBQJJZDFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine and a furan derivative under specific reaction conditions. One common method involves the use of a condensation reaction, where 2,5-dimethoxybenzaldehyde is reacted with 2-methylfuran-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups on the phenyl ring can be replaced by other substituents such as halogens or nitro groups using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in the formation of alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide can be compared with other similar compounds, such as:

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